molecular formula C19H19N3O2S B2779433 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 478077-03-1

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B2779433
CAS RN: 478077-03-1
M. Wt: 353.44
InChI Key: AIPNATPRSLGLMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, has been reported. These compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” can be determined using various analytical techniques. The molecular formula is C19H19N3O2S and the molecular weight is 353.44.

Scientific Research Applications

Antibacterial Activity

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized. These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Antifungal Agents

Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The antitumor activity of these compounds was characterized by conducting cell viability assays .

Antitumor Activity

The antitumor activity of some 3-(4-(Substituted)-piperazin-1-yl)cinnolines was evaluated using the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) .

Antipsychotic Drug Substances

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Oxidoreductase Enzyme Inhibitors

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Anti-inflammatory Activity

The benzo[c]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, including anti-inflammatory activities .

Future Directions

The future directions for “2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” could involve further exploration of its potential biological activities. For instance, similar compounds have shown promising antibacterial activity , suggesting potential for development as therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects several biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to various physiological effects, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-6-4-5-14(13-15)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)25-19/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPNATPRSLGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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